3,5-Dichloro-2-methylbenzyl bromide
Description
Significance of Halogenated Benzyl (B1604629) Bromides in Contemporary Organic Chemistry
Halogenated benzyl bromides are a class of organic compounds characterized by a benzene (B151609) ring substituted with both halogen atoms (such as chlorine or bromine) and a bromomethyl (-CH2Br) group. researchgate.net Their significance stems from their dual reactivity. The benzyl bromide moiety is an excellent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. This reactivity is enhanced by the stability of the intermediate benzyl carbocation or the transition state leading to it, which is stabilized by resonance with the adjacent aromatic ring. google.comwikipedia.org
These compounds are crucial building blocks, serving as versatile precursors in a wide array of chemical transformations. orgsyn.org They are frequently employed in:
Alkylation Reactions: Introducing the substituted benzyl group onto various nucleophiles.
Cross-Coupling Reactions: Forming complex biaryl systems or other intricate structures. orgsyn.org
Synthesis of Heterocycles: Acting as a foundational component for building ring systems.
The presence of halogen atoms directly on the aromatic ring further modulates the compound's reactivity and provides additional sites for chemical modification, for instance, through metal-catalyzed cross-coupling reactions. Halogen atoms are also recognized as important elements in medicinal chemistry, where their inclusion in a molecule can influence its biological activity, metabolic stability, and pharmacokinetic properties. hymasynthesis.com
Overview of 3,5-Dichloro-2-methylbenzyl Bromide as a Synthetic Building Block
This compound is a specific isomer within this class of reagents. While not as commonly cited or commercially available as some other benzyl halides, its structure suggests a specialized role in organic synthesis. It is designed to introduce the 3,5-dichloro-2-methylbenzyl moiety into a target molecule.
The compound's utility as a synthetic building block is defined by the predictable reactivity of its benzyl bromide group. It would be expected to react with nucleophiles to form a new bond at the benzylic carbon. The steric hindrance from the ortho-methyl group and a meta-chloro group may influence the kinetics of its reactions compared to less substituted benzyl bromides. The two chlorine atoms on the ring render it electron-poor and offer potential handles for subsequent transformations.
A plausible synthetic route to this compound involves the free-radical bromination of its precursor, 3,5-dichloro-2-methyltoluene (also known as 2,6-dichloroxylene). This reaction, typically carried out using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator such as light or a peroxide, selectively halogenates the benzylic position. nih.govacs.org
Table 1: Predicted Physicochemical Properties of this compound Note: This compound is not widely cataloged in chemical databases. The following properties are calculated or estimated based on its structure.
| Property | Value |
| Molecular Formula | C₈H₇BrCl₂ |
| Molecular Weight | 254.95 g/mol |
| IUPAC Name | 1-(Bromomethyl)-3,5-dichloro-2-methylbenzene |
| Physical State | Predicted to be a solid or liquid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Historical Context of Benzylic Halogenation Methodologies
The ability to selectively introduce a halogen atom at the benzylic position is a cornerstone of modern organic synthesis. The development of these methods dates back to the early 20th century, with the discovery that toluene (B28343) could be brominated to form benzyl bromide. sigmaaldrich.com
The most prominent and widely used method for this transformation is the Wohl-Ziegler reaction . scbt.com First described in the early 20th century and later refined, this reaction utilizes N-bromosuccinimide (NBS) as the source of bromine in the presence of a radical initiator. The key advantage of the Wohl-Ziegler reaction is its selectivity; it favors substitution at the benzylic (or allylic) position over addition to the aromatic ring.
The mechanism of benzylic halogenation is understood to proceed through a free-radical chain reaction: sigmaaldrich.comnih.gov
Initiation: A radical initiator (e.g., light or heat) generates a small number of bromine radicals from NBS or Br₂.
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a bromine source (Br₂ or NBS) to form the benzyl bromide product and a new bromine radical, which continues the chain. acs.org
Termination: The reaction ceases when radicals combine with each other.
Over the years, research has focused on overcoming challenges such as over-halogenation (the formation of dibromo or tribromo products) and improving the reaction's efficiency and environmental footprint. scbt.com This has led to the development of various alternative reagents and conditions, including the use of different brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and the application of continuous flow chemistry to better control reaction parameters. scbt.com
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3,5-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-6(4-9)2-7(10)3-8(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQHBIMZQVCUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dichloro 2 Methylbenzyl Bromide and Analogues
Direct Halogenation Strategies
Direct halogenation of the methyl group on the dichlorotoluene core is the most straightforward approach to synthesizing 3,5-dichloro-2-methylbenzyl bromide and its isomers. This transformation hinges on the generation of bromine radicals that can selectively abstract a benzylic hydrogen, initiating a chain reaction that culminates in the desired brominated product.
Radical-Mediated Benzylic Bromination
Benzylic bromination proceeds via a free radical chain mechanism. The benzylic position is particularly susceptible to radical attack because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. chemistrysteps.comkhanacademy.org This inherent reactivity allows for selective bromination of the methyl group while leaving the aromatic ring untouched, provided the correct conditions are employed. chemistrysteps.commasterorganicchemistry.com
N-Bromosuccinimide (NBS) Based Protocols
The use of N-Bromosuccinimide (NBS) is a classic and widely employed method for benzylic bromination, often referred to as the Wohl-Ziegler reaction. scientificupdate.comwikipedia.org This reagent is favored because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is crucial for minimizing side reactions such as electrophilic addition to the aromatic ring. chemistrysteps.comlibretexts.org The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although safer alternatives like acetonitrile (B52724) or 1,2-dichlorobenzene (B45396) are now preferred. wikipedia.orgacs.orgresearchgate.net Initiation of the radical process is achieved using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means with UV light. wikipedia.org
A significant challenge with NBS-based protocols is the potential for over-bromination, leading to the formation of dibrominated and polybrominated byproducts. scientificupdate.comecust.edu.cn For instance, studies on the bromination of various methylarenes often report mixtures of mono- and di-brominated products, complicating purification. scientificupdate.com
Peroxide/Light Initiated Reactions
Reactions initiated by peroxides and/or light offer a robust method for generating the necessary bromine radicals for benzylic functionalization. In the absence of a specific brominating agent like NBS, these reactions often involve a system where bromine is generated in situ. A notable example is the photocatalytic oxidative bromination of 2,6-dichlorotoluene (B125461), an analogue of the target compound. In this process, a mixture containing the substrate, hydrobromic acid (HBr), and an oxidant like hydrogen peroxide (H₂O₂) is irradiated with light. nih.govresearchgate.net The light facilitates the homolytic cleavage of the bromine source, initiating the radical chain reaction. This method is considered a greener alternative as it avoids the use of brominating agents like pure Br₂ and can be performed in more environmentally benign solvent systems. nih.gov
Hydrogen Peroxide-Hydrogen Bromide Systems
The combination of hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr) has emerged as an effective and environmentally conscious system for benzylic bromination. researchgate.netsciencemadness.org This method generates bromine radicals in situ through the oxidation of HBr by H₂O₂, with water being the only byproduct. sciencemadness.orgresearchgate.net The reaction is typically promoted by visible light. sciencemadness.orgresearchgate.net This system has been shown to be highly efficient for the benzylic bromination of various substituted toluenes. researchgate.net Research comparing this system to NBS has found that the H₂O₂-HBr system can be more reactive for benzylic bromination. researchgate.net
A detailed study on the synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene using the H₂O₂/HBr system in a microchannel reactor under light irradiation highlights the efficiency of this protocol. The reaction parameters were optimized to achieve high conversion and yield. nih.govresearchgate.net
Table 1: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene (DCT) with H₂O₂/HBr
| Parameter | Condition | DCT Conversion (%) | DCBB Yield (%) | Reference |
| Temperature | 60 °C | 98.1 | 91.4 | nih.gov |
| Molar Ratio (HBr:DCT) | 1.5:1 | 98.1 | 91.4 | nih.gov |
| Molar Ratio (H₂O₂:DCT) | 1.2:1 | 98.1 | 91.4 | nih.gov |
| Residence Time | 20 min | 98.1 | 91.4 | nih.gov |
This table summarizes the optimized conditions for the synthesis of 2,6-dichlorobenzyl bromide (DCBB), an analogue of the target compound, in a microchannel reactor.
Mechanistic Aspects of Radical Chain Processes
The mechanism of radical benzylic bromination involves three key stages: initiation, propagation, and termination. chemistrysteps.commasterorganicchemistry.com
Initiation: The reaction begins with the homolytic cleavage of the initiator (e.g., AIBN) or the bromine source (e.g., Br₂) to form initial radicals. In NBS-based reactions, trace amounts of HBr react with NBS to form a low concentration of Br₂, which is then cleaved by light or heat into two bromine radicals (Br•). masterorganicchemistry.comscientificupdate.com
Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic methyl group. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and HBr. youtube.com Second, the benzylic radical reacts with a molecule of Br₂ (or another bromine source) to form the benzyl (B1604629) bromide product and a new bromine radical, which continues the chain. youtube.com
Termination: The chain reaction is terminated when two radicals combine, or when radicals are removed by other processes.
The selectivity for the benzylic position is due to the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the molecule, and the resonance stabilization of the intermediate benzylic radical. chemistrysteps.commasterorganicchemistry.com
Controlled Bromination Techniques for Selectivity
A primary challenge in benzylic bromination is controlling the reaction to favor the formation of the mono-brominated product over the di-brominated byproduct (e.g., 3,5-dichloro-2-(dibromomethyl)benzene). scientificupdate.com Several strategies have been developed to enhance selectivity.
Steric Hindrance: In substrates with significant steric hindrance around the methyl group, the rate of the second bromination can be significantly slower than the first. For example, the bromination of 2,6-dichlorotoluene shows a high preference for mono-bromination because the two ortho-chloro substituents sterically hinder the approach of the radical to the already substituted bromomethyl group. scientificupdate.com
Continuous Flow Reactors: Performing the reaction in a continuous flow reactor, particularly a microchannel reactor, allows for precise control over reaction parameters like temperature, residence time, and stoichiometry. acs.org This fine control minimizes temperature and concentration gradients, leading to higher selectivity and safer operation, as demonstrated in the synthesis of 2,6-dichlorobenzyl bromide. nih.gov
Two-Step Bromination/Debromination: An alternative approach involves intentionally over-brominating the starting material with an excess of NBS to form a mixture of mono- and di-bromides. This mixture is then treated with a selective debrominating agent, such as diethyl phosphite (B83602) and a non-nucleophilic base like N,N-diisopropylethylamine. ecust.edu.cn This system selectively reduces the dibromide to the desired monobromide, providing a practical route to pure benzylic bromides that are otherwise difficult to isolate. ecust.edu.cn
Table 2: Two-Step Synthesis of Monobromides via Debromination
| Starting Material | Monobromide Product | Overall Yield (%) | Reference |
| 1,2,4,5-Tetramethylbenzene | 2,5-Bis(bromomethyl)-1,4-dimethylbenzene | 75 | ecust.edu.cn |
| Durene | 1,2,4,5-Tetrakis(bromomethyl)benzene (via tetrabromide) | 75 | ecust.edu.cn |
| 2,6-Lutidine | 2,6-Bis(bromomethyl)pyridine | 68 | ecust.edu.cn |
| 4-Methylbenzonitrile | 4-(Bromomethyl)benzonitrile | 65 | ecust.edu.cn |
This table illustrates the effectiveness of the two-step bromination-debromination strategy for synthesizing various monobromides from polymethylated arenes and heterocycles.
Multi-Step Synthesis Approaches
Multi-step syntheses are fundamental in organic chemistry, allowing for the methodical construction of target molecules through a sequence of well-understood reactions. For this compound, these approaches typically begin with a substituted toluene (B28343) precursor.
Conversion from Substituted Toluenes
The most direct and common method for synthesizing this compound is through the free-radical bromination of 3,5-dichloro-2-methyltoluene. The Wohl-Ziegler reaction is a classic example of this transformation. masterorganicchemistry.comscientificupdate.com This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as light or a chemical initiator like azobisisobutyronitrile (AIBN). researchgate.netorganic-chemistry.org
The reaction proceeds via a free-radical chain mechanism. The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of the toluene derivative, which is the most reactive C-H bond due to the stability of the resulting benzylic radical. masterorganicchemistry.comyoutube.com The benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with another molecule of NBS to form the desired benzyl bromide and a succinimidyl radical, which continues the chain reaction. scientificupdate.com The use of nonpolar solvents is often preferred to minimize ionic side reactions. youtube.com
A patent describes a process for preparing substituted benzyl bromides, including those with chloro-substituents, by brominating the corresponding substituted toluenes with agents like bromine or hydrogen bromide in the presence of an azo carbonitrile initiator and an oxidizing agent. google.com
| Parameter | Wohl-Ziegler Bromination |
| Starting Material | 3,5-Dichloro-2-methyltoluene |
| Reagent | N-Bromosuccinimide (NBS) |
| Initiator | Light (hν) or AIBN |
| Reaction Type | Free-Radical Substitution |
| Key Intermediate | 3,5-Dichloro-2-methylbenzyl radical |
Functional Group Interconversions for Bromide Introduction
An alternative to the direct bromination of the toluene is the conversion of a pre-existing functional group at the benzylic position into a bromide. Functional group interconversions (FGIs) are a cornerstone of synthetic strategy, allowing for the manipulation of molecular structure. ub.edusolubilityofthings.com
A common precursor for such a transformation is the corresponding benzylic alcohol, 3,5-dichloro-2-methylbenzyl alcohol. This alcohol can be converted to the target benzyl bromide using various reagents. For example, treatment with phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid can effectively replace the hydroxyl group with a bromine atom. researchgate.net These reactions typically proceed through an Sₙ2 or Sₙ1 mechanism, depending on the specific conditions and the stability of the benzylic carbocation.
Another approach involves the use of reagents like triphenylphosphine (B44618) and carbon tetrabromide (the Appel reaction) or other phosphorus-based brominating agents. organic-chemistry.org These methods offer mild conditions for the conversion of alcohols to bromides.
Advanced Catalytic Syntheses
To improve efficiency, selectivity, and sustainability, advanced catalytic methods for benzylic bromination have been developed. These methods can be broadly categorized into transition-metal-catalyzed and metal-free approaches.
Transition-Metal-Catalyzed Bromination Pathways
Transition metals can be effective catalysts for benzylic functionalization. While the direct use of transition metals for the synthesis of this compound is not extensively documented in readily available literature, general methods for transition-metal-mediated benzylation reactions have been reported. For instance, the use of manganese powder and copper(II) acetate (B1210297) has been shown to facilitate the benzylation of fullerenes with benzyl chlorides, suggesting the potential for metal-mediated activation of benzylic C-H or C-halogen bonds. rsc.org
More relevant to the synthesis of benzyl bromides, some methods utilize transition metals to catalyze the bromination of toluenes. For example, a sustainable procedure using Vanadium(V) and Molybdenum(VI) as catalysts with hydrogen peroxide as the primary oxidant and potassium bromide as the bromine source has been proposed for the bromination of toluene. bohrium.com
Metal-Free Benzylic Bromination Strategies
Growing interest in sustainable chemistry has led to the development of metal-free bromination methods. rsc.org One such strategy involves the use of PhI(OAc)₂ (iodobenzene diacetate) in the presence of KBr for the C(sp³)-H bromination of substituted toluenes under ambient conditions. ias.ac.inresearchgate.net This method provides a facile, metal-free approach to synthesizing benzyl bromides.
Photocatalysis has also emerged as a powerful tool. Continuous-flow photochemical benzylic bromination using in-situ generated bromine from the oxidation of HBr has been demonstrated. rsc.orgrsc.org This technique offers high throughput and can be performed without organic solvents, significantly improving the green credentials of the synthesis. rsc.org Visible light irradiation can also be used to effectively initiate the reaction between N-bromosuccinimide and arenes. researchgate.net
Green Chemistry Approaches to Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed.
A major focus has been on replacing hazardous solvents like carbon tetrachloride, which was traditionally used in Wohl-Ziegler reactions. researchgate.netresearchgate.net More environmentally benign solvents such as acetonitrile, water, ionic liquids, or even solvent-free conditions have been explored. researchgate.net Acetonitrile, for instance, has been used successfully in continuous-flow photobrominations. organic-chemistry.org
The in-situ generation of bromine from sources like a bromate/bromide couple or through electrochemical oxidation of hydrogen bromide is another green approach that avoids the direct handling of hazardous molecular bromine. researchgate.netgoogle.com Photochemical methods, particularly those using visible light from household lamps or LEDs, offer a more sustainable energy source compared to traditional heating. researchgate.net The development of continuous-flow reactors for these reactions not only improves safety and scalability but also enhances energy efficiency and reduces waste. rsc.orgrsc.org
| Green Chemistry Principle | Application in Benzyl Bromide Synthesis | Example |
| Safer Solvents | Replacement of chlorinated solvents. | Use of acetonitrile, water, or solvent-free conditions. researchgate.net |
| Atom Economy | In-situ generation of the brominating agent. | Oxidative halogenation with H₂O₂ or electrochemical methods. researchgate.net |
| Energy Efficiency | Use of visible light or photocatalysis. | LED-initiated photobromination in continuous flow. rsc.orgrsc.org |
| Waste Prevention | Use of catalytic methods. | Metal-free catalysis with PhI(OAc)₂. ias.ac.in |
Reactivity and Mechanistic Investigations of 3,5 Dichloro 2 Methylbenzyl Bromide
Benzylic Reactivity Profiles
The reactivity of 3,5-dichloro-2-methylbenzyl bromide is largely dictated by the benzylic carbon—the carbon atom directly attached to the aromatic ring. This position is activated towards various reactions due to its ability to form resonance-stabilized intermediates, including carbocations and radicals. The presence of substituents on the aromatic ring, such as the two chlorine atoms and the methyl group, further modulates this inherent reactivity.
Benzylic halides like this compound are highly susceptible to nucleophilic substitution reactions. Uniquely, as a primary benzylic halide, it can proceed through both SN1 (unimolecular) and SN2 (bimolecular) mechanisms, with the predominant pathway being highly dependent on the reaction conditions. brainly.comstudy.comquora.com
The SN2 pathway is favored by the compound's structure as a primary halide, which offers minimal steric hindrance to a nucleophile's backside attack. quora.com This concerted mechanism, where the nucleophile attacks as the bromide leaving group departs, is promoted by the use of strong nucleophiles and polar aprotic solvents. study.com
Conversely, the SN1 pathway is also viable due to the significant resonance stabilization of the intermediate benzylic carbocation that forms upon the departure of the bromide ion. quora.compearson.com The positive charge on the benzylic carbon is delocalized across the aromatic ring, which lowers the activation energy for carbocation formation. quora.com Conditions that favor the SN1 mechanism include the use of weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate. study.com
The competition between these two pathways is a defining characteristic of primary benzylic halides. brainly.com
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) libretexts.org |
| Solvent | Polar Protic (e.g., water, methanol) study.com | Polar Aprotic (e.g., acetone, DMSO) study.com |
| Substrate Structure | Resonance-stabilized carbocation quora.com | Primary (1°) halide with low steric hindrance quora.com |
| Kinetics | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) |
The benzylic position is particularly reactive towards free radical halogenation. libretexts.org The C-H bonds at a benzylic carbon are significantly weaker than typical alkyl C-H bonds because the homolytic cleavage of a benzylic C-H bond yields a resonance-stabilized benzylic radical. libretexts.orgmasterorganicchemistry.com
This compound is typically synthesized from 3,5-dichloro-2-methyltoluene via a free radical bromination reaction. This transformation is often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or benzoyl peroxide. masterorganicchemistry.com NBS serves to provide a low, steady concentration of bromine (Br₂), which minimizes competitive electrophilic addition to the aromatic ring. masterorganicchemistry.com
The mechanism proceeds through a classic radical chain reaction:
Initiation: The initiator causes homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3,5-dichloro-2-methyltoluene. This is the rate-determining step and results in the formation of a stable 3,5-dichloro-2-methylbenzyl radical and HBr. This radical then reacts with a molecule of Br₂ to form the product, this compound, and a new bromine radical, which continues the chain.
Termination: The reaction ceases when radicals combine with each other.
The high selectivity for the benzylic position is a direct consequence of the stability of the benzylic radical intermediate. khanacademy.org
While substitution reactions are dominant for benzylic halides, elimination reactions (E1 and E2) can also occur, typically in the presence of a strong, non-nucleophilic base. chemistry.coach These reactions lead to the formation of a double bond. For this compound, the structure imposes significant constraints on potential elimination pathways.
A standard elimination to form a double bond conjugated with the aromatic ring (a styrene derivative) is not possible because there is no hydrogen atom on the adjacent carbon within the aromatic ring (a beta-hydrogen on an sp²-hybridized carbon cannot be readily removed in this manner). stackexchange.com
Elimination is theoretically possible by abstracting a proton from the adjacent methyl group (the C2-methyl group). This would require a very strong and sterically hindered base to favor elimination over the more facile SN2 substitution. The product would be 3,5-dichloro-2-vinyltoluene, which contains an exocyclic double bond. However, primary benzylic halides generally show little to no competition from elimination reactions, making substitution the overwhelmingly favored pathway.
Role of Halogen Substituents on Aromatic Ring in Reactivity
The two chlorine atoms on the benzene (B151609) ring significantly influence the reactivity of the benzylic carbon through a combination of inductive and resonance effects.
Halogens like chlorine exhibit dual electronic effects. lumenlearning.com
Inductive Effect (-I): Due to their high electronegativity, the chlorine atoms strongly withdraw electron density from the aromatic ring through the sigma bond framework. stackexchange.comvedantu.com This effect deactivates the ring by making it more electron-poor. quora.comlibretexts.org
Resonance Effect (+R): The lone pairs of electrons on the chlorine atoms can be delocalized into the pi system of the benzene ring. stackexchange.com This effect donates electron density to the ring, particularly at the ortho and para positions. stackexchange.com
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
|---|---|---|---|---|
| -Cl | 3 (meta) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating |
| -Cl | 5 (meta) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating |
| -CH₃ | 2 (ortho) | +I (Weakly Donating) | Hyperconjugation (Donating) | Activating |
Should this compound or a derivative undergo further substitution on the aromatic ring (e.g., electrophilic aromatic substitution), the existing substituents will direct the position of the incoming group.
Chlorine atoms: As deactivating groups, they direct incoming electrophiles to the ortho and para positions relative to themselves. stackexchange.com
Methyl group: As an activating group, it also directs to the ortho and para positions.
Analyzing the directing effects on the available positions (C4, C6):
The C2-methyl group directs ortho (C3, occupied) and para (C5, occupied). Its influence on C4 and C6 is less direct.
The C3-chloro group directs ortho (C2, C4) and para (C6).
The C5-chloro group directs ortho (C4, C6) and para (C1, occupied).
Both chlorine atoms strongly direct an incoming electrophile to positions 4 and 6. Therefore, subsequent electrophilic substitution would be expected to occur primarily at the C4 and C6 positions, with the specific outcome depending on the steric hindrance and the nature of the electrophile.
In other types of reactions, such as directed ortho-metalation, regioselectivity can be precisely controlled. For example, studies on related 3,5-dichlorobenzamides have shown that metalation can be directed specifically to the C4 position (para to one chlorine and ortho to the other) or the C2 position (ortho to the amide directing group), depending on the nature of the amide and the reaction conditions. scirp.org This demonstrates that the substitution pattern provides opportunities for highly regioselective transformations.
Reaction Kinetic and Thermodynamic Analyses
The study of the reaction rates and energy changes during the solvolysis of benzyl (B1604629) bromides provides crucial information about the reaction mechanism. For substituted benzyl bromides, including chlorinated derivatives, the kinetics are often analyzed using the Grunwald-Winstein equation. This equation helps in understanding the degree of charge separation in the transition state and the role of the solvent's nucleophilicity.
For benzylic systems, the solvolysis mechanism can range from a fully associative (SN2) to a fully dissociative (SN1) pathway. The sensitivity of the reaction rate to the solvent's ionizing power (Y) is denoted by the parameter m, while the sensitivity to solvent nucleophilicity (N) is given by l. A high m value (close to 1.0) suggests a transition state with significant carbocationic character, typical of an SN1 mechanism. Conversely, a high l value indicates a high degree of nucleophilic participation from the solvent, characteristic of an SN2 process.
Thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), offer further mechanistic insights. A positive ΔH‡ is expected, as energy is required to break the carbon-bromine bond. The value of ΔS‡ can be particularly informative; a small or slightly negative value is often associated with SN1 reactions, where the charge separation in the transition state leads to increased ordering of the surrounding solvent molecules.
Table 1: Representative Kinetic Parameters for Benzyl Bromide Solvolysis
| Parameter | Description | Typical Value for SN1-like Mechanism |
|---|---|---|
| m | Sensitivity to solvent ionizing power | High (e.g., > 0.6) |
| l | Sensitivity to solvent nucleophilicity | Low to moderate (e.g., < 0.4) |
| ΔH‡ | Enthalpy of Activation | Positive |
| ΔS‡ | Entropy of Activation | Near zero or slightly negative |
Elucidation of Reaction Mechanisms
Spectroscopic techniques are vital for identifying the transient species that form during a chemical reaction, which helps in confirming the proposed mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for monitoring the progress of a reaction. In the case of this compound, the chemical shift of the benzylic protons (-CH₂Br) would be a key signal to observe. As the reaction proceeds, the signal corresponding to the starting material would decrease, while new signals corresponding to the product(s) would appear. For instance, in a methanolysis reaction, the formation of 3,5-dichloro-2-methylbenzyl methyl ether would result in a new peak for the benzylic protons and a new methoxy (-OCH₃) signal. While direct detection of a short-lived carbocation intermediate by NMR is generally not feasible under normal conditions, the product distribution observed can provide strong evidence for its existence. chemicalbook.com
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting ionic intermediates in solution. rsc.org By sampling the reaction mixture directly into the mass spectrometer, it might be possible to observe the mass-to-charge ratio of the 3,5-dichloro-2-methylbenzyl carbocation or complexes it forms with solvent molecules. The detection of such an ion would be direct proof of a dissociative mechanism.
Vibrational Spectroscopy (FTIR, Raman) : Infrared spectroscopy can be used to follow the reaction by monitoring the disappearance of the C-Br stretching vibration of the starting material and the appearance of new bands associated with the product, such as C-O stretching in an ether or alcohol product.
The central short-lived species in the SN1 solvolysis of this compound is the 3,5-dichloro-2-methylbenzyl carbocation . The formation of this carbocation is the rate-determining step in a dissociative mechanism.
The stability of this carbocation is a key factor. It is influenced by a combination of electronic effects from the substituents on the aromatic ring:
Stabilizing Effect : The 2-methyl group is electron-donating through an inductive effect, which helps to stabilize the positive charge on the adjacent benzylic carbon.
Destabilizing Effect : The two chlorine atoms at the 3- and 5-positions are electron-withdrawing through their inductive effects, which destabilizes the carbocation. masterorganicchemistry.com
Product Analysis : In mixed solvent systems (e.g., ethanol/water), the formation of multiple products (ethyl ether and alcohol) at a ratio that does not necessarily reflect the solvent composition points to a common intermediate that is trapped by both solvents.
Kinetic Data : As discussed in section 3.3, a high m value in the Grunwald-Winstein analysis is strong evidence for a carbocation-like transition state. researchgate.netresearchgate.net
Trapping Experiments : Introducing a strong, non-solvent nucleophile (like an azide ion) into the reaction mixture can lead to the formation of a benzyl azide product. The successful "trapping" of the intermediate by the azide ion is compelling evidence for the existence of a free carbocation.
Applications of 3,5 Dichloro 2 Methylbenzyl Bromide in Advanced Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic chemistry, enabling the synthesis of complex molecules from simpler precursors. 3,5-Dichloro-2-methylbenzyl bromide is a valuable reagent in this context, primarily due to the lability of the carbon-bromine bond, which facilitates its reaction with various carbon nucleophiles and organometallic species.
Alkylation Reactions (C-Alkylation)
C-alkylation is a fundamental process involving the formation of a new carbon-carbon single bond through the reaction of an alkylating agent, such as this compound, with a carbon-based nucleophile. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can influence the reactivity of the benzylic position, making it a potent electrophile for these transformations. This reactivity allows for the introduction of the 3,5-dichloro-2-methylbenzyl group onto a variety of molecular scaffolds.
Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for the formation of carbon-carbon bonds. mdpi-res.com These reactions typically involve the coupling of an organic halide with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium or nickel. mdpi-res.comprinceton.edumit.edu this compound is a suitable electrophilic partner in several types of cross-coupling reactions.
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a highly effective method for forming carbon-carbon bonds. organic-chemistry.org This reaction is known for its high functional group tolerance and the relatively mild conditions under which it can be performed. nih.govcore.ac.uk Organozinc reagents, which can be prepared from a variety of precursors, react with this compound to yield diarylmethanes and other coupled products. nih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition of the benzyl (B1604629) bromide to the low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the final product and regenerate the catalyst. nih.gov The use of specific ligands can enhance the efficiency and selectivity of the coupling process. nih.govresearchgate.net
Table 1: Examples of Negishi Coupling Reactions
| Electrophile | Organozinc Reagent | Catalyst System | Product | Reference |
| Aryl Bromide | Alkylzinc Bromide | Pd(OAc)₂ / P(o-Tol)₃ | Substituted Phenylalanine Derivatives | researchgate.net |
| Aryl Halide | Alkylzinc Bromide | [Pd(C₃H₅)Cl]₂ / tedicyp | Aryl-Alkyl Coupled Products | nih.gov |
| α-Bromo Amide | Alkylzinc Reagent | NiCl₂glyme / (i-Pr)-Pybox | Enantioenriched Amides | orgsyn.org |
This table presents generalized examples of Negishi couplings and not specific reactions involving this compound, for which specific experimental data was not found in the provided search results.
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide, catalyzed by a palladium complex. libretexts.org This reaction is prized for its operational simplicity, the stability and low toxicity of the organoboron reagents, and its tolerance of a wide range of functional groups. libretexts.orgsigmaaldrich.com this compound can serve as the electrophilic partner in Suzuki-Miyaura couplings, reacting with various aryl- or vinylboronic acids to produce diarylmethanes and other cross-coupled products. The reaction requires a base to facilitate the transmetalation step. The choice of catalyst, ligands, and base can be crucial for achieving high yields and selectivity. thieme-connect.de
Table 2: Key Features of Suzuki-Miyaura Coupling
| Feature | Description | Reference |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronate esters) | libretexts.org |
| Catalyst | Typically Palladium(0) complexes | thieme-connect.de |
| Advantages | Stability and low toxicity of reagents, high functional group tolerance | libretexts.orgsigmaaldrich.com |
| Requirement | Presence of a base is essential for the reaction to proceed | sigmaaldrich.com |
This table provides a general overview of the Suzuki-Miyaura coupling. Specific examples with this compound were not detailed in the search results.
Beyond Negishi and Suzuki-Miyaura couplings, this compound can potentially participate in other transition metal-catalyzed cross-coupling reactions. For instance, iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-based systems. bris.ac.uk While specific examples involving this compound are not extensively documented, its reactivity as an organic halide suggests its suitability as a substrate in these developing methodologies. These reactions often involve different catalytic cycles and may require specific ligands and reaction conditions to achieve the desired transformation.
Annulation and Cyclization Reactions
Annulation reactions are processes in which a new ring is formed onto a pre-existing molecule through the formation of two new bonds. scripps.edu While specific examples detailing the use of this compound in well-known named annulation reactions like the Robinson annulation were not found, its bifunctional nature—a reactive benzyl bromide and a substituted aromatic ring—presents opportunities for its use in novel cyclization strategies. wikipedia.org For instance, it could serve as a precursor in multi-step sequences that culminate in the formation of a new ring. The principles of annulation often involve either concerted cycloadditions or stepwise processes such as Michael-initiated ring closures. chim.itharvard.edu The development of new annulation methods is an active area of research, and versatile building blocks like this compound are valuable tools in this endeavor.
Heteroatom-Carbon Bond Forming Reactions
The reactivity of this compound makes it an ideal substrate for a range of nucleophilic substitution reactions, leading to the formation of carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-phosphorus bonds. These reactions are fundamental in synthetic organic chemistry for constructing diverse molecular architectures.
The reaction of this compound with alcohols or phenols (O-alkylation) is a common method for synthesizing the corresponding ethers. This transformation, a variant of the Williamson ether synthesis, typically proceeds via an SN2 mechanism. masterorganicchemistry.comnih.gov The reaction involves the deprotonation of an alcohol with a suitable base, such as sodium hydride (NaH) or a carbonate base like potassium carbonate (K₂CO₃), to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion to form the ether linkage. masterorganicchemistry.com
The general conditions for this reaction involve treating the alcohol with a base in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724), followed by the addition of the benzyl bromide. masterorganicchemistry.com While direct examples with this compound are specific to proprietary syntheses, the reactivity pattern is well-established for substituted benzyl bromides.
| Reactant (Alcohol/Phenol) | Base | Solvent | Product |
| R-OH (Generic Alcohol) | NaH, K₂CO₃ | THF, Acetonitrile | 3,5-dichloro-2-methylbenzyl ether (R-O-CH₂-Ar) |
| Ar-OH (Generic Phenol) | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Aryl 3,5-dichloro-2-methylbenzyl ether (Ar-O-CH₂-Ar) |
This table represents generalized conditions based on the Williamson ether synthesis for benzyl bromides.
Similarly, this compound can be used to form esters through the O-alkylation of a carboxylate salt. The carboxylic acid is first deprotonated with a non-nucleophilic base to form the carboxylate, which then acts as a nucleophile to attack the benzyl bromide. This method is an effective way to install a benzyl ester protecting group or to synthesize benzyl ester derivatives.
N-alkylation of amines with this compound is a direct route to secondary and tertiary amines. However, the direct alkylation of primary or secondary amines can often lead to over-alkylation, producing a mixture of products because the resulting alkylated amine is often more nucleophilic than the starting material. sigmaaldrich.com To achieve mono-alkylation, reaction conditions must be carefully controlled, often using a large excess of the starting amine.
A more controlled approach for synthesizing amines is reductive amination, but direct alkylation remains a key step in many synthetic sequences, particularly for the formation of quaternary ammonium (B1175870) salts or for the synthesis of specific heterocyclic systems. sigmaaldrich.com
The synthesis of N-heterocycles can also be achieved using this reagent. For instance, it can be used to alkylate the nitrogen atom in pre-existing heterocyclic rings like imidazoles or pyrazoles. jmaterenvironsci.com This reaction is crucial for modifying the properties of these heterocycles or for building more complex structures, such as those found in pharmaceuticals or functional materials. The reaction typically involves a base to deprotonate the N-H bond of the heterocycle, followed by nucleophilic attack on the benzyl bromide. jmaterenvironsci.com
| Reactant (Amine/Heterocycle) | Base | Solvent | Product |
| R-NH₂ (Primary Amine) | K₂CO₃, Et₃N | Acetonitrile, Toluene (B28343) | Mono- and di-alkylated amines |
| Imidazole | NaH, K₂CO₃ | DMF, Toluene | N- (3,5-dichloro-2-methylbenzyl)imidazole |
| Pyrazole | K₂CO₃ | Acetonitrile | N- (3,5-dichloro-2-methylbenzyl)pyrazole |
This table represents generalized conditions for N-alkylation reactions with benzyl bromides.
The formation of thioethers (sulfides) through S-alkylation is readily accomplished by reacting this compound with a thiol. Thiols are more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com The reaction proceeds efficiently, typically by treating the thiol with a base like sodium hydroxide (B78521) or sodium hydride to generate the thiolate, which then displaces the bromide from the benzyl halide in an SN2 reaction. masterorganicchemistry.comrsc.org This method provides a straightforward synthesis of 3,5-dichloro-2-methylbenzyl thioethers.
| Reactant (Thiol) | Base | Solvent | Product |
| R-SH (Generic Thiol) | NaOH, NaH | Ethanol, DMF | 3,5-dichloro-2-methylbenzyl sulfide (B99878) (R-S-CH₂-Ar) |
| Ar-SH (Generic Thiophenol) | K₂CO₃, Et₃N | Water, Acetonitrile | Aryl 3,5-dichloro-2-methylbenzyl sulfide (Ar-S-CH₂-Ar) |
This table represents generalized conditions for S-alkylation reactions with benzyl bromides.
P-alkylation involves the reaction of this compound with phosphines. Tertiary phosphines, acting as nucleophiles, can attack the benzyl bromide to form phosphonium (B103445) salts. These salts are valuable as phase-transfer catalysts, ionic liquids, or as precursors to Wittig reagents. The synthesis of tertiary phosphines themselves can involve the reaction of a secondary phosphine (B1218219) (R₂PH) with an alkyl halide, although other methods are also prevalent. ias.ac.in The reaction of a nucleophilic phosphorus compound, such as a diarylphosphine, with this compound would lead to the corresponding phosphine or, in the case of a tertiary phosphine, a quaternary phosphonium salt.
Precursor in Complex Molecule Synthesis
The 3,5-dichloro-2-methylbenzyl group is not just a simple protecting group; its unique electronic and steric properties make it a valuable building block in the targeted synthesis of complex natural products and advanced functional materials.
In the total synthesis of natural products, substituted benzyl groups like 3,5-dichloro-2-methylbenzyl are often employed as protecting groups for alcohols. The stability of benzyl ethers to a wide range of reaction conditions, coupled with their selective removal via methods like catalytic hydrogenation, makes them highly useful. While a direct application of this compound in a completed natural product synthesis is not widely reported in general literature, its analogue, 2,4-dichlorobenzyl chloride, has been used for this purpose. For example, in the synthesis of marine nucleosides like trachycladines A and B, a 2,4-dichlorobenzyl group was used to protect a hydroxyl function. acs.org The choice of a dichlorinated benzyl group can be strategic to fine-tune reactivity or to prevent side reactions, such as cleavage under certain acidic conditions where a standard benzyl group might be labile. The principles demonstrated with closely related reagents are directly applicable to this compound.
The incorporation of the 3,5-dichloro-2-methylbenzyl moiety can be a deliberate strategy to create functional materials with specific properties. The chlorine atoms and the methyl group on the aromatic ring influence the molecule's steric and electronic characteristics, which can be harnessed in various applications.
Furthermore, ligands incorporating such substituted benzyl groups are used to create transition metal complexes for catalysis. For example, α-diimine nickel complexes bearing ortho-/para-dichloro substituents on the N-aryl moiety have been developed for ethylene (B1197577) polymerization. These catalysts demonstrate good thermal stability and produce polyethylenes with controlled crystallinity and improved mechanical properties, highlighting how the specific substitution pattern on the aniline-derived ligand can tune the final material's characteristics. The synthesis of such ligands could involve the N-alkylation of a substituted aniline (B41778) with a reagent like this compound, illustrating its role as a precursor to advanced materials.
Derivatization in Analytical and Synthetic Procedures
The chemical transformation of a compound to produce a new compound, known as a derivative, is a fundamental strategy in both analytical and synthetic chemistry. This process, termed derivatization, is often employed to enhance the detectability of an analyte, improve its separation characteristics in chromatographic methods, or to protect a reactive functional group during a synthetic sequence. This compound serves as a versatile reagent in this context, primarily functioning as an alkylating agent.
Applications as an Alkylating Agent for Derivatization
Alkylation, the transfer of an alkyl group from one molecule to another, is a key derivatization technique. research-solution.comresearchgate.net In this role, this compound can be used to introduce the 3,5-dichloro-2-methylbenzyl group onto a target molecule. This process is particularly useful for analytes that are otherwise difficult to analyze due to low volatility or poor thermal stability. sigmaaldrich.com The derivatization modifies the analyte to make it more amenable to analytical techniques, especially gas chromatography (GC). research-solution.com
While specific research focusing exclusively on this compound as a derivatizing agent is not extensively documented in publicly available literature, its function can be inferred from the well-established use of similar reagents like benzyl bromide and pentafluorobenzyl bromide (PFBBr). research-solution.comrsc.org These reagents are commonly used to derivatize compounds containing acidic protons, such as carboxylic acids, phenols, and thiols. researchgate.net The reaction involves the displacement of the bromide ion from the benzyl bromide derivative by the nucleophilic form of the analyte.
The primary applications of such derivatization include:
Enhancing Volatility for Gas Chromatography: Many organic compounds, particularly those with polar functional groups like carboxylic acids, are not sufficiently volatile for GC analysis. researchgate.net By converting them into their corresponding 3,5-dichloro-2-methylbenzyl esters, ethers, or thioethers, their volatility is significantly increased, allowing for successful separation and detection.
Improving Detector Response: The introduction of halogen atoms, such as the two chlorine atoms in the 3,5-dichloro-2-methylbenzyl group, can enhance the response of specific GC detectors, like the electron capture detector (ECD). This can lead to lower detection limits for the analyte of interest.
Protecting Group in Synthesis: In multi-step organic synthesis, it is often necessary to protect a reactive functional group to prevent it from participating in a subsequent reaction. The 3,5-dichloro-2-methylbenzyl group can serve as a protecting group for acids, alcohols, and thiols.
Below is a table summarizing the potential derivatization reactions with this compound:
| Analyte Functional Group | Product of Derivatization | Purpose of Derivatization |
| Carboxylic Acid (-COOH) | 3,5-Dichloro-2-methylbenzyl ester | Increased volatility, improved chromatographic properties |
| Phenol (-OH) | 3,5-Dichloro-2-methylbenzyl ether | Increased volatility, protection of hydroxyl group |
| Thiol (-SH) | 3,5-Dichloro-2-methylbenzyl thioether | Increased volatility, protection of thiol group |
| Amine (-NH2) | N-(3,5-Dichloro-2-methylbenzyl)amine | Increased volatility, protection of amine group |
Methodological Considerations in Derivatization
The successful derivatization of an analyte with this compound requires careful consideration of the reaction conditions. These conditions are generally analogous to those used with other benzyl bromide reagents. research-solution.com
Key methodological factors include:
Solvent: The choice of solvent is crucial and depends on the solubility of both the analyte and the derivatizing agent. Aprotic solvents are typically preferred to avoid reaction with the solvent.
Base: The presence of a base is often necessary to deprotonate the acidic functional group of the analyte, thereby increasing its nucleophilicity. The choice of base can influence the reaction rate and yield. Common bases include organic amines and inorganic carbonates.
Temperature and Reaction Time: The reaction temperature and duration are critical parameters that need to be optimized for each specific analyte. Some derivatizations may proceed at room temperature, while others may require heating to achieve a satisfactory yield. sigmaaldrich.com
Removal of Excess Reagent and Byproducts: After the reaction is complete, it is often necessary to remove any unreacted derivatizing agent and byproducts to prevent interference with the subsequent analysis. This can typically be achieved through a liquid-liquid extraction or a solid-phase extraction (SPE) cleanup step. youtube.com
Moisture Control: Derivatization reactions are often sensitive to moisture, which can hydrolyze the derivatizing agent or interfere with the reaction. sigmaaldrich.com Therefore, it is important to use anhydrous solvents and reagents and to perform the reaction under a dry atmosphere if necessary.
The table below outlines some of the key considerations for a typical derivatization procedure:
| Parameter | Consideration | Rationale |
| Reagent Purity | High purity of this compound is essential. | Impurities can lead to side reactions and interfere with analysis. |
| Analyte Stability | The analyte must be stable under the derivatization conditions. | Harsh conditions can lead to degradation of the target molecule. |
| Stoichiometry | The derivatizing agent is typically used in excess. | To ensure complete conversion of the analyte to its derivative. sigmaaldrich.com |
| Catalyst | A phase-transfer catalyst may be employed. | To facilitate the reaction between reactants in different phases. |
| Post-Reaction Workup | Neutralization and extraction are common steps. | To isolate the derivatized product and remove interfering substances. |
Computational and Theoretical Studies of 3,5 Dichloro 2 Methylbenzyl Bromide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is a widely used approach for predicting molecular properties with a good balance of accuracy and computational cost. For the analysis of 3,5-Dichloro-2-methylbenzyl bromide, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
Molecular Geometry Optimization and Structural Analysis
The first step in the computational study of a molecule is typically the optimization of its geometry to find the most stable arrangement of its atoms. This is achieved by finding the minimum energy structure on the potential energy surface. For substituted benzyl (B1604629) compounds, the orientation of the substituents on the benzene (B151609) ring and the conformation of the benzyl group are key structural parameters.
In the case of this compound, the positions of the two chlorine atoms, the methyl group, and the bromomethyl group on the benzene ring are fixed. However, the rotational orientation of the bromomethyl group relative to the aromatic ring is a flexible parameter. DFT calculations can predict the most stable conformer by calculating the energy for different rotational angles.
The optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond length in the bromomethyl group is a critical parameter that can influence its reactivity, particularly in nucleophilic substitution reactions. Similarly, the bond lengths and angles within the benzene ring can be affected by the electronic effects of the substituents. The introduction of chlorine and methyl groups can induce slight distortions in the planarity of the benzene ring.
Electronic Structure Analysis (HOMO-LUMO Gaps, Orbital Interactions)
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. aimspress.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more easily polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, DFT calculations can provide the energies of the HOMO and LUMO and visualize their spatial distribution. The HOMO is likely to be localized on the electron-rich aromatic ring and the bromine atom, while the LUMO is expected to be concentrated on the antibonding orbital of the C-Br bond. This distribution is indicative of the molecule's susceptibility to nucleophilic attack at the benzylic carbon, leading to the cleavage of the C-Br bond. The presence of electron-withdrawing chlorine atoms can influence the energies of the frontier orbitals and thus modulate the reactivity of the molecule.
Charge Distribution Analysis (e.g., Natural Bond Orbital - NBO Analysis)
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and to analyze bonding and lone-pair interactions. researchgate.net It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals. NBO analysis can quantify the charges on individual atoms, providing insights into the polarity of bonds and the reactive sites within the molecule.
In this compound, NBO analysis can reveal the partial positive charge on the benzylic carbon and the partial negative charges on the chlorine and bromine atoms. This charge distribution further supports the notion that the benzylic carbon is an electrophilic center, prone to attack by nucleophiles.
Furthermore, NBO analysis can describe the delocalization of electron density through hyperconjugation. For example, it can quantify the interaction between the filled bonding orbitals of the aromatic ring and the empty antibonding orbital of the C-Br bond. These interactions contribute to the stability of the molecule and can influence its reactivity.
Spectroscopic Property Prediction (e.g., Vibrational, NMR)
DFT calculations can be used to predict various spectroscopic properties of molecules, including their vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov These predictions are valuable for the interpretation of experimental spectra and for the structural characterization of the compound.
The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The predicted vibrational spectrum can be compared with experimental data to confirm the molecular structure and to assign the observed absorption bands to specific vibrational modes, such as the C-H stretching of the methyl group and the aromatic ring, the C-Cl stretching, and the C-Br stretching.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net The predicted 1H and 13C NMR chemical shifts can be compared with experimental data to aid in the assignment of the signals in the NMR spectra. nih.govepstem.net This is particularly useful for complex molecules where the signals may overlap or be difficult to assign based on empirical rules alone.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states involved in a particular transformation.
Transition State Characterization
A transition state is a high-energy structure that connects the reactants and products of a chemical reaction. It represents the energy barrier that must be overcome for the reaction to occur. The characterization of the transition state is crucial for understanding the kinetics and mechanism of a reaction.
For reactions involving this compound, such as nucleophilic substitution reactions, computational methods can be used to locate the transition state structure. This involves finding a saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
The geometry of the transition state provides valuable information about the reaction mechanism. For example, in an SN2 reaction, the transition state would show the incoming nucleophile and the leaving bromide group partially bonded to the benzylic carbon in a trigonal bipyramidal arrangement. Computational analysis can also determine the energy of the transition state, which is used to calculate the activation energy of the reaction. This allows for a quantitative prediction of the reaction rate. The presence of the ortho-methyl group and the meta-dichloro substituents on the benzene ring can influence the stability of the transition state and thus affect the reaction rate. researchgate.net
Reaction Energy Profiles and Energetic Barriers
Computational chemistry provides powerful tools for mapping the energetic landscapes of chemical reactions involving substituted benzyl bromides. Theoretical studies on the formation of similar compounds, such as the bromination of toluene (B28343) to yield benzyl bromide and its derivatives, utilize sophisticated methods to calculate reaction energy profiles. researchgate.net These profiles are essential for understanding reaction kinetics and predicting product distributions.
Table 1: Methodologies for Determining Reaction Energy Profiles
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of stationary point energies (reactants, products, transition states). | Enantioselectivity, regioselectivity, and rate-limiting steps of reactions. rug.nl |
| B2GP-PLYP | High-accuracy calculation of free energy profiles for reaction steps. | Influence of reaction conditions (e.g., solvent) on reaction rates and product outcomes. researchgate.net |
| Microkinetic Analysis | Simulation of reaction rates and product distribution based on calculated energy profiles. | Prediction of overall reaction efficiency and selectivity. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a method for exploring the conformational space of flexible molecules like this compound. These simulations model the movement of atoms and molecules over time based on classical mechanics, providing insight into the preferred shapes and orientations a molecule can adopt. rsc.org For molecules with rotational freedom, such as the benzyl group, conformational analysis is a critical step in computational studies to identify the most stable (lowest energy) conformers. rug.nl
MD simulations are particularly powerful for analyzing how a molecule behaves in a complex environment, such as in solution or near a surface. Studies on benzyl bromide have used MD to investigate its distribution and solvation structure within the electric double layer near an electrode surface. acs.org These simulations reveal crucial information on concentration gradients and can help explain how a molecule orients itself when approaching a reactive surface. acs.org This provides a dynamic picture that complements the static information from energy calculations.
Computational Modeling of Molecular Interactions
The interactions of this compound with other chemical species are frequently investigated using computational modeling, often through a multiscale approach that combines different techniques. acs.org This is vital for understanding how the molecule might bind to a biological target or a catalyst surface.
A common strategy involves using MD simulations to understand the broader dynamic behavior and solvation, followed by higher-level quantum mechanics calculations (like DFT) to analyze specific interactions in detail. acs.org For example, this combined approach has been used to study the thermodynamics of electron transfer to benzyl bromide in an electrolyte solution. acs.org Computational models can also rationalize observed phenomena, such as changes in a molecule's properties upon binding, by detailing the underlying forces like ion-dipole interactions. rsc.org In drug design and material science, docking studies—a form of computational modeling—are used to predict the binding orientation of molecules to a protein or surface, guiding the synthesis of new compounds. nih.govnih.gov These models have been successfully applied to systems involving substituted benzyl bromides to understand their binding modes and intermolecular forces, such as stacking interactions and hydrogen bonds. nih.govnih.gov
Table 2: Applications of Computational Modeling for Molecular Interactions
| Modeling Technique | System Studied | Key Findings |
| Multiscale Modeling (MD + DFT) | Benzyl bromide at an electrode-electrolyte interface. | Calculation of free energy barriers for surface adsorption; analysis of reaction thermodynamics. acs.org |
| Molecular Docking | Substituted benzyl derivatives with protein active sites. | Prediction of binding poses and key intermolecular interactions (e.g., stacking, hydrogen bonds). nih.gov |
| Quantum Mechanics (QM) | Encapsulated molecules within a host. | Rationalization of changes in physical properties (e.g., pKa) based on interaction strength. rsc.org |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzyl (B1604629) bromides often involves the use of harsh reagents and generates significant waste. A key area of future research is the development of more sustainable and efficient methods for the synthesis of 3,5-Dichloro-2-methylbenzyl bromide. This includes the exploration of catalytic C-H activation/functionalization strategies, which could potentially allow for the direct conversion of 3,5-dichloro-toluene to the desired product, bypassing the need for multi-step sequences. Furthermore, the use of greener brominating agents and solvent systems is a critical aspect of minimizing the environmental impact of its production.
Another promising avenue is the application of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. Developing a continuous flow process for the synthesis of this compound would represent a significant step towards a more sustainable and scalable production method.
Exploration of Undiscovered Reactivity Modes
While the reactivity of this compound as an electrophile in substitution reactions is well-established, there is considerable scope for exploring its less conventional reactivity modes. For instance, its participation in transition metal-catalyzed cross-coupling reactions could be further investigated. The development of novel catalytic systems that can activate the C-Br bond of this compound for the formation of C-C, C-N, and C-O bonds would significantly broaden its synthetic utility.
Moreover, the potential for this compound to engage in radical-mediated reactions is an underexplored area. Photoredox catalysis, for example, could open up new pathways for the functionalization of this compound under mild conditions. Investigating its behavior in single-electron transfer processes could lead to the discovery of novel transformations and the synthesis of previously inaccessible molecular architectures.
Expansion of Applications in Complex Chemical Synthesis
The application of this compound as a building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, is a major focus for future research. Its unique substitution pattern makes it an attractive precursor for the synthesis of novel bioactive compounds. Researchers will likely continue to explore its use in the development of new pharmaceuticals, agrochemicals, and functional materials.
Specifically, its role in the synthesis of constrained analogues of known bioactive molecules is an area of interest. The dichlorinated and methylated phenyl ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, which can be crucial for optimizing biological activity. Further exploration of its use in diversity-oriented synthesis could lead to the rapid generation of libraries of complex and diverse molecules for high-throughput screening.
Advanced Computational Methodologies for Predictive Design
The use of computational chemistry is becoming increasingly integral to the design and optimization of chemical reactions. In the context of this compound, density functional theory (DFT) calculations can be employed to predict its reactivity in various chemical environments. These theoretical studies can provide valuable insights into reaction mechanisms, transition state geometries, and activation energies, which can guide the experimental design of new reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-dichloro-2-methylbenzyl bromide, and how can reaction conditions be controlled to minimize byproducts?
- Methodology : Benzyl bromides are typically synthesized via bromination of substituted toluene derivatives. For this compound, a plausible route involves radical bromination of 3,5-dichloro-2-methyltoluene using N-bromosuccinimide (NBS) under UV light or thermal initiation. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) must be optimized to suppress side reactions like over-bromination. For example, using dichloromethane as a solvent and maintaining temperatures below 40°C can improve selectivity . Post-reaction analysis via GC-MS is recommended to quantify byproducts like dibrominated derivatives or oxidation products .
Q. How can purity and structural integrity be validated for this compound?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to assess purity.
- Spectroscopy : Confirm the structure via and NMR. Key signals include aromatic protons (δ 7.2–7.5 ppm) and the benzylic bromide (δ 4.5–4.8 ppm). Compare with computational predictions (e.g., DFT-based NMR simulations) for validation .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should show a molecular ion peak at m/z 239.92 (CHBrCl) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile bromide vapors.
- Waste Disposal : Collect bromide-contaminated solids (e.g., gloves, filters) in sealed containers for incineration. Liquid waste should be treated with activated carbon to adsorb residual bromide before disposal, followed by UV fluorescence checks to confirm decontamination .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in electrophilic substitution reactions involving this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. For example, the methyl group at position 2 may sterically hinder bromination at adjacent positions, directing reactivity to the para position relative to chlorine substituents .
- Molecular Dynamics Simulations : Model solvent effects (e.g., polar aprotic vs. nonpolar solvents) on reaction pathways to optimize selectivity .
Q. What analytical strategies resolve contradictions in kinetic data for bromide-mediated reactions involving this compound?
- Methodology :
- Isotopic Labeling : Use NMR to track bromide exchange dynamics in reaction intermediates.
- Capillary Electrophoresis (CE) : Employ direct-UV detection with a borate buffer (pH 9.2) to separate and quantify bromide ions, ensuring resolution from chloride interference. Statistical experimental design (e.g., Box-Behnken) can optimize separation parameters .
Q. How does the steric and electronic environment of this compound influence its utility in cross-coupling reactions?
- Methodology :
- X-ray Crystallography : Determine bond angles and distances to assess steric bulk. The 2-methyl group may hinder oxidative addition in Pd-catalyzed couplings, necessitating bulky ligands (e.g., SPhos) to enhance reactivity .
- Hammett Analysis : Correlate substituent effects (σ for Cl, σ for CH) with reaction rates in Suzuki-Miyaura couplings to design optimal substrates .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?
- Methodology :
- Continuous Flow Chemistry : Mitigate exothermicity risks by using microreactors with precise temperature control.
- Chiral Stationary Phases (CSPs) : For enantiomer separation, employ HPLC with cellulose-based CSPs (e.g., Chiralpak IB) and hexane/isopropanol mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
